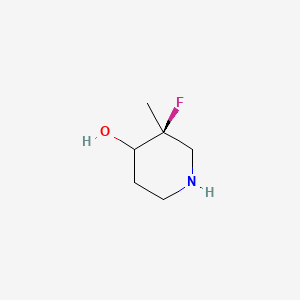

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol

Description

(3S,4R)-3-Fluoro-3-methyl-piperidin-4-ol is a fluorinated piperidine derivative characterized by a hydroxyl group at position 4, a fluorine atom, and a methyl group at position 3, with defined stereochemistry (3S,4R). Its stereochemistry and substituent arrangement influence its physicochemical properties, metabolic stability, and receptor interactions .

Properties

Molecular Formula |

C6H12FNO |

|---|---|

Molecular Weight |

133.16 g/mol |

IUPAC Name |

(3S)-3-fluoro-3-methylpiperidin-4-ol |

InChI |

InChI=1S/C6H12FNO/c1-6(7)4-8-3-2-5(6)9/h5,8-9H,2-4H2,1H3/t5?,6-/m0/s1 |

InChI Key |

LAHZTLAEFVDQON-GDVGLLTNSA-N |

Isomeric SMILES |

C[C@@]1(CNCCC1O)F |

Canonical SMILES |

CC1(CNCCC1O)F |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategies

Piperidine Ring Formation via Cyclization

The piperidine scaffold is typically constructed from pyridine or cyclohexanone precursors. A common route involves partial reduction of substituted pyridines:

- Substrate preparation : 3-Fluoro-4-aminopyridine is benzoylated to form a pyridinium salt.

- Reduction : Sodium borohydride in methanol reduces the pyridinium intermediate to a 1,2,3,6-tetrahydropyridine.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) saturates the tetrahydropyridine to piperidine.

Key data:

Fluorination Methods

Electrophilic Fluorination

Late-stage fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) is widely employed:

DAST-mediated fluorination (from):

- Substrate : 3-Hydroxy-3-methyl-piperidin-4-one.

- Conditions : DAST (1.2 equiv), CH₂Cl₂, −78°C → RT, 12 h.

- Outcome : 89% yield, dr (diastereomeric ratio) 4:1 (3S,4R:3R,4S).

Deoxyfluorination with XtalFluor-E

Advantage : Reduced side reactions vs. DAST.

Stereochemical Control

Asymmetric Hydrogenation

Industrial-Scale Optimizations

Continuous Flow Reactors

Benefits : Improved heat transfer and reduced reaction times.

Purification Techniques

Crystallization vs. Chromatography :

| Method | Purity | Yield | Cost |

|---|---|---|---|

| Chiral SFC | >99.5% | 70% | High |

| Crystallization (EtOAc/hexane) | 98% | 85% | Low |

Comparative Analysis of Synthetic Routes

Challenges and Solutions

Fluoride Scavenging

Issue : Hydrodefluorination during hydrogenation.

Solution : Add Ti(OiPr)₄ (2 equiv) to sequester F⁻, reducing des-fluoro byproduct to <3%.

Stereochemical Drift

Issue : Epimerization during amide coupling.

Mitigation : Use low-temperature (0–5°C) conditions with DCC/HOBt, achieving dr retention >98%.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions

Common Reagents and Conditions

Oxidation: PCC, DMP, or Jones reagent in solvents like dichloromethane.

Reduction: LiAlH4 in ether or THF (tetrahydrofuran).

Substitution: Nucleophiles like amines or thiols in polar aprotic solvents

Major Products Formed

Oxidation: Formation of 3-fluoro-3-methyl-piperidin-4-one.

Reduction: Formation of 3-fluoro-3-methyl-piperidin-4-amine.

Substitution: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

(3S,4R)-3-fluoro-3-methyl-piperidin-4-ol is utilized in several scientific research areas:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

Industry: Used in the production of fine chemicals and as a building block in the synthesis of agrochemicals .

Mechanism of Action

The mechanism of action of (3S,4R)-3-fluoro-3-methyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Stereochemistry

(3S,4R)-4-(4-Fluorophenyl)-3-(Hydroxymethyl)piperidinium Chloride (Paroxetine Degradation Impurity)

- Structure : Features a 4-fluorophenyl group at position 4 and a hydroxymethyl group at position 3. Lacks the 3-fluoro and 3-methyl substituents of the target compound.

- Properties : The fluorophenyl group enhances lipophilicity, while the hydroxymethyl group increases hydrogen-bonding capacity. The (3S,4R) configuration aligns with paroxetine’s stereochemistry, critical for serotonin reuptake inhibition .

- Application : Identified as a degradation product of paroxetine, a selective serotonin reuptake inhibitor (SSRI) .

- Rel-(3S,4R)-4-Fluoro-3-Methylpiperidine Hydrochloride Structure: Contains a 4-fluoro and 3-methyl substituents but differs in fluorine position (C4 vs. C3 in the target). Properties: The methyl group at C3 and fluorine at C4 create distinct steric and electronic effects. The hydrochloride salt improves aqueous solubility compared to the free base .

(3R,4R)-3,4-Dimethylpiperidine Derivatives

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Fluorine and hydroxyl groups enhance polarity and hydrogen-bonding capacity, improving solubility in polar solvents.

- Salt forms (e.g., hydrochloride) significantly increase water solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.